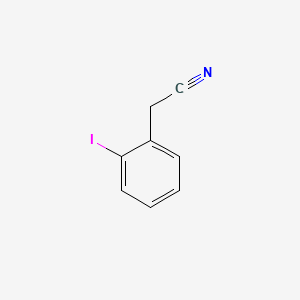

2-Iodophenylacetonitrile

Descripción

Significance of Aryl Nitriles in Synthetic Organic Chemistry

Aryl nitriles, also known as benzonitriles and their derivatives, are a cornerstone of organic synthesis. researchgate.netrsc.org Their importance stems from the multifaceted nature of the nitrile (cyano) group, which can be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and ketones. This versatility makes aryl nitriles crucial intermediates in the synthesis of numerous valuable products, such as pharmaceuticals, agrochemicals, dyes, and high-performance polymers. researchgate.netrsc.orgchemistryviews.org

The pursuit of more sustainable and efficient methods for synthesizing aryl nitriles remains an active area of research. rsc.org Traditional methods often involve harsh reaction conditions or the use of toxic reagents. chemistryviews.org Consequently, modern research focuses on developing catalytic systems, such as those employing palladium or copper, to facilitate the cyanation of aryl halides and other precursors under milder conditions. researchgate.netbohrium.comrsc.org The development of these new synthetic routes expands the accessibility and utility of aryl nitriles in various chemical applications. rsc.org

Overview of Halogenated Phenylacetonitriles in Organic Synthesis

The introduction of a halogen atom onto the phenylacetonitrile (B145931) scaffold significantly enhances its synthetic utility. Halogenated phenylacetonitriles serve as versatile precursors in a multitude of chemical reactions. The halogen atom, whether it be fluorine, chlorine, bromine, or iodine, acts as a reactive handle for various transformations, most notably in cross-coupling reactions.

The specific halogen present on the phenyl ring influences the compound's reactivity. For instance, the carbon-iodine bond is generally more reactive than carbon-bromine or carbon-chlorine bonds in many catalytic cycles, allowing for selective transformations in molecules containing multiple different halogens. This differential reactivity is a powerful tool for synthetic chemists, enabling the sequential and controlled construction of complex molecules. The presence of both a halogen and a nitrile group allows for a dual-pronged approach to molecular elaboration, making halogenated phenylacetonitriles highly sought-after building blocks in the synthesis of complex organic molecules.

Scope and Research Focus of 2-Iodophenylacetonitrile in Advanced Chemical Transformations

This compound, with its iodine atom positioned ortho to the acetonitrile (B52724) group, is a particularly interesting member of the halogenated phenylacetonitrile family. This specific arrangement of functional groups imparts unique reactivity to the molecule. The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds.

Recent research has highlighted the utility of this compound in novel and elegant synthetic strategies. For example, it has been employed in palladium-catalyzed cascade reactions, where multiple bonds are formed in a single operation. One such process involves a carboxamidation reaction followed by an aldol (B89426) condensation to construct ring-fused isoquinolinones, which are important structural motifs in medicinal chemistry. lookchem.comsigmaaldrich.comchemicalbook.com Furthermore, the intramolecular carbopalladation of the cyano group in reactions with alkynes has been shown to be an effective method for synthesizing substituted 2-aminonaphthalenes, which are precursors to valuable chiral ligands. acs.org These examples underscore the growing importance of this compound as a key building block for the efficient synthesis of complex and valuable molecules.

Physicochemical Properties of this compound

The utility of a chemical compound in synthesis is intrinsically linked to its physical and chemical properties. A comprehensive understanding of these characteristics is essential for its proper handling, storage, and application in chemical reactions. This compound is a liquid at room temperature with a density of approximately 1.75 g/mL at 25 °C. lookchem.comfluorochem.co.uk It has a high boiling point, typically reported in the range of 113-120 °C at a reduced pressure of 0.5 mmHg. lookchem.comsigmaaldrich.com The compound is also noted to be light-sensitive, necessitating storage in a dark place under dry, room temperature conditions. lookchem.com

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆IN | lookchem.comchemscene.com |

| Molecular Weight | 243.04 g/mol | lookchem.comnih.gov |

| Appearance | Liquid | fluorochem.co.uk |

| Density | 1.75 g/mL at 25 °C | lookchem.comsigmaaldrich.com |

| Boiling Point | 113-120 °C at 0.5 mmHg | lookchem.comsigmaaldrich.com |

| Refractive Index | n20/D 1.618 | lookchem.comsigmaaldrich.com |

| Flash Point | >230 °F (>110 °C) | lookchem.comsigmaaldrich.com |

| Storage | Keep in dark place, sealed in dry, room temperature | lookchem.com |

| CAS Number | 40400-15-5 | lookchem.comchemscene.com |

Synthetic Applications of this compound

The unique structural features of this compound make it a valuable precursor in a variety of synthetic transformations. Its applications primarily leverage the reactivity of the carbon-iodine bond and the cyano group.

Role in Heterocyclic Synthesis

A significant application of this compound is in the synthesis of heterocyclic compounds. It has been shown to react with lactams in a palladium-catalyzed carboxamidation reaction that proceeds in tandem with an aldol condensation to form ring-fused isoquinolinones. lookchem.comchemicalbook.com This transformation provides a facile route to complex nitrogen-containing polycyclic structures that are of interest in medicinal chemistry.

Use in Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly amenable to various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The compound can be utilized in reactions such as:

Suzuki Coupling: To form biaryl compounds.

Heck Coupling: To introduce vinyl groups.

Sonogashira Coupling: To couple with terminal alkynes.

Buchwald-Hartwig Amination: To form arylamines.

These cross-coupling reactions allow for the elaboration of the this compound core into a wide array of more complex molecules.

Precursor for Substituted Acetonitriles and Other Derivatives

This compound serves as a starting material for the synthesis of various substituted acetonitriles. For instance, it can be used to prepare 2'-aminobiphen-2-ylacetonitrile and ethyl (2-iodophenyl)iminoacetate hydrochloride. chemicalbook.com It is also a precursor for the synthesis of 3,4-disubstituted 2-naphthalenamines. chemicalbook.com Furthermore, it can be used to prepare a range of other nitriles, including:

2-(2-iodophenyl)-2-methylpropanenitrile chemicalbook.com

1-(2-iodophenyl)cyclopentanecarbonitrile chemicalbook.com

5-bromo-2-(2-iodophenyl)pentanenitrile chemicalbook.com

1-(2-iodophenyl)cyclohexanecarbonitrile chemicalbook.com

1-(2-Iodophenyl)cyclopropanecarbonitrile chemicalbook.com

The following table provides a summary of some key synthetic applications of this compound:

| Application | Product Class | Reference(s) |

| Palladium-catalyzed carboxamidation/aldol condensation | Ring-fused isoquinolinones | lookchem.comchemicalbook.com |

| Intramolecular carbopalladation with alkynes | 3,4-disubstituted 2-aminonaphthalenes | acs.org |

| Precursor for various syntheses | 2'-aminobiphen-2-ylacetonitrile | chemicalbook.com |

| Precursor for various syntheses | Ethyl (2-iodophenyl)iminoacetate hydrochloride | chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-iodophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSGTRJUQLYLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402882 | |

| Record name | 2-Iodophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40400-15-5 | |

| Record name | 2-Iodophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodobenzeneacetonitrile, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodophenylacetonitrile and Its Derivatives

Established Synthetic Routes to 2-Iodophenylacetonitrile

This compound is a 2-aryl substituted nitrile. chemicalbook.com It is recognized for its utility in synthesizing a variety of organic compounds. lookchem.com For instance, it reacts with lactams to create ring-fused isoquinolinones through a palladium-catalyzed carboxamidation that occurs in tandem with an aldol (B89426) condensation. chemicalbook.comlookchem.com

Traditional methods for the iodination of phenylacetonitrile (B145931) derivatives often involve electrophilic aromatic substitution. However, controlling the regioselectivity of this reaction can be challenging. For instance, the iodination of phenol (B47542), a related aromatic compound, can result in a mixture of mono-, di-, and tri-iodinated products. dtu.dk The ratio of these products is dependent on the initial concentrations of the reactants. dtu.dk In some cases, direct iodination of a substituted phenol has been reported to yield di-iodinated products even under mild conditions. ukzn.ac.za

A common approach for synthesizing aryl nitriles involves the Sandmeyer reaction, where an aryl amine is converted to a diazonium salt and subsequently treated with a cyanide salt, often in the presence of a copper catalyst. While not a direct iodination of phenylacetonitrile, this represents a conventional route to related nitrile compounds.

Another method involves the nucleophilic substitution of a suitable leaving group, such as a bromide, with a cyanide salt. For example, 3-iodobenzyl bromide can be refluxed with potassium cyanide and a phase-transfer catalyst to produce 3-iodophenylacetonitrile. prepchem.com

Achieving ortho-selective iodination is a key challenge in the synthesis of this compound. Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the aromatic ring directs deprotonation and subsequent electrophilic substitution to the ortho position. The cyano group itself can act as a directing group. researchgate.net

Palladium-catalyzed C-H activation has emerged as a highly effective method for the ortho-halogenation of arylnitriles. researchgate.net In this approach, the cyano group directs the palladium catalyst to activate the C-H bond at the ortho position, allowing for selective halogenation with reagents like N-iodosuccinimide (NIS). researchgate.netnih.gov This method has been shown to be effective for a variety of arylnitriles, including those with both electron-donating and electron-withdrawing groups. researchgate.net

Another strategy for selective ortho-iodination involves the use of thallium(I) acetate (B1210297) in conjunction with iodine for the iodination of phenols. rsc.org Furthermore, iridium-catalyzed ortho-iodination of benzoic acids has been demonstrated to proceed with high selectivity under mild conditions. researchgate.net

Conventional Iodination Strategies of Phenylacetonitrile Derivatives

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues allows for the fine-tuning of the molecule's properties for various applications.

The synthesis of 2-fluoro-4-iodophenylacetonitrile (B3041714) (C₈H₅FIN) can be approached through a couple of primary routes. One method involves the direct halogenation of 2-fluorophenylacetonitrile. This electrophilic aromatic substitution typically uses an iodinating agent like iodine monochloride (ICl) in a solvent such as acetic acid. Another two-step synthesis involves the oxidation of 2-fluoro-4-iodotoluene (B1330220) to its corresponding benzoic acid, which is then converted to the nitrile.

Table 1: Synthetic Approaches for 2-Fluoro-4-iodophenylacetonitrile

| Method | Starting Material | Reagents | Key Steps |

| Direct Halogenation | 2-Fluorophenylacetonitrile | Iodine monochloride (ICl), Acetic acid | Electrophilic aromatic substitution |

| Oxidation/Nitrile Formation | 2-Fluoro-4-iodotoluene | Oxidizing agent (e.g., CrO₃, H₅IO₆), Reagents for nitrile formation | Oxidation of toluene (B28343) to benzoic acid, followed by conversion to nitrile |

5-Bromo-2-iodophenylacetonitrile (C₈H₅BrIN) is typically synthesized through the halogenation of a phenylacetonitrile derivative. A common method is the bromination of this compound using a brominating agent like bromine. The reaction is generally performed in an organic solvent and at low temperatures to minimize side reactions.

Table 2: Synthesis of 5-Bromo-2-iodophenylacetonitrile

| Starting Material | Reagent | Solvent | Conditions |

| This compound | Bromine | Dichloromethane or Chloroform | Low temperature |

The development of synthetic methods for chiral this compound derivatives is an area of growing interest, particularly for applications in asymmetric synthesis. acs.orgrsc.org One approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry of a reaction. For example, chiral hypervalent iodine reagents have been explored for enantioselective transformations. cardiff.ac.ukcore.ac.uk

Another strategy is the resolution of a racemic mixture of a this compound derivative. This can be achieved by forming diastereomers with a chiral resolving agent, which can then be separated. rsc.org Additionally, asymmetric catalysis, such as the use of chiral metal complexes or organocatalysts, can be employed to introduce chirality into the molecule. researchgate.netnih.gov For instance, the enantioselective addition of nucleophiles to activated pyridines has been used to synthesize chiral piperidines, a related class of compounds. nih.gov

Synthesis of 5-Bromo-2-iodophenylacetonitrile

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound, a key intermediate in the creation of various pharmaceuticals and fine chemicals, is increasingly being scrutinized through the lens of green chemistry. acs.org This branch of chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comorgchemres.org For this compound, this involves moving away from traditional synthetic pathways towards more sustainable and environmentally benign alternatives. The core principles driving this shift include the use of safer reagents, development of catalytic reactions, employment of eco-friendly solvents, and optimization of reaction conditions to improve energy efficiency and minimize waste. researchgate.net

Traditional routes to synthesize aryl nitriles like this compound often rely on methods with significant environmental drawbacks. A classic approach is the Sandmeyer reaction, which involves the diazotization of an arylamine followed by treatment with a copper(I) cyanide salt (CuCN). wikipedia.orgorganic-chemistry.org While effective, this method generates considerable waste from the diazotization step and uses highly toxic cyanide salts, posing significant handling risks and disposal challenges. Another common method is the nucleophilic substitution of a 2-iodobenzyl halide with an alkali metal cyanide, such as sodium or potassium cyanide (NaCN or KCN). This pathway is also fraught with the danger of using acutely toxic reagents.

In response to these challenges, research has focused on developing more sustainable synthetic protocols. Key environmental considerations include minimizing the toxicity of reagents, reducing solvent use, and employing catalysts that are efficient, selective, and recyclable. ucl.ac.uk

Greener Cyanation Reagents: A significant advancement is the replacement of highly toxic simple cyanide salts with safer, more complex cyanide sources. Potassium hexacyanoferrate(II) ([K₄Fe(CN)₆]) has emerged as a non-toxic, stable, and cost-effective alternative for the palladium-catalyzed cyanation of aryl halides. researchgate.net Another innovative approach uses formamide (B127407) as both the cyanide source and the solvent in a one-pot, single-step process, completely avoiding metal cyanides. researchgate.net

Alternative Reaction Media and Conditions: The choice of solvent is a critical factor in the environmental impact of a synthesis. Many organic reactions rely on volatile organic compounds (VOCs), which contribute to air pollution. Green approaches advocate for the use of alternative media such as water, supercritical fluids, or ionic liquids. mdpi.comresearchgate.net For the synthesis of this compound and its derivatives, performing reactions in water or under solvent-free conditions represents a substantial improvement. acs.orgorgchemres.orgcem.com Solvent-free reactions, sometimes assisted by microwave irradiation, can dramatically reduce reaction times and waste generation. cem.comcardiff.ac.uk One-pot and multicomponent reactions (MCRs) are also central to sustainable synthesis, as they combine several steps into a single operation, thereby reducing the need for intermediate purification, minimizing solvent use, and saving energy. acs.orgrsc.orgnih.gov

The table below summarizes a comparison of traditional and green methodologies for the synthesis of aryl nitriles, applicable to this compound.

Table 1: Comparison of Synthetic Methodologies for Aryl Nitriles

| Feature | Traditional Method (e.g., Sandmeyer) | Green Chemistry Approach | Environmental & Sustainability Impact |

|---|---|---|---|

| Cyanide Source | KCN, NaCN, CuCN (Highly Toxic) | K₄[Fe(CN)₆], Formamide (Low Toxicity) | Reduces handling risks and hazardous waste. researchgate.net |

| Catalyst | Stoichiometric Cu(I) salts | Catalytic Pd/C, Cu₂O, Magnetic Nanocatalysts | Enables catalyst recycling, minimizes metal waste. researchgate.netnih.gov |

| Solvent | Volatile Organic Solvents (VOCs) | Water, Ethanol, or Solvent-Free | Reduces air pollution and hazardous solvent waste. acs.orgcardiff.ac.uk |

| Process Type | Multi-step with isolation | One-Pot, Multicomponent Reaction (MCR) | Increases efficiency, reduces energy and solvent use. rsc.org |

| Energy Input | Conventional heating (often prolonged) | Microwave irradiation | Reduces reaction times and energy consumption. researchgate.net |

A central goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product. researchgate.net Atom economy and waste minimization are key metrics used to evaluate the "greenness" of a synthetic route.

Atom Economy: Introduced by Barry Trost, atom economy is a theoretical measure of the efficiency of a reaction. It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. wikipedia.org

Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100% cardiff.ac.uk

Reactions like additions and rearrangements that incorporate all reactant atoms into the final product have a 100% atom economy. In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economies. wikipedia.org

Let's analyze two potential routes to this compound:

Route A: Substitution on 2-Iodobenzyl Bromide C₇H₆BrI + NaCN → C₈H₆IN + NaBr

Reactants: 2-Iodobenzyl bromide (M.W. 296.94) + Sodium cyanide (M.W. 49.01)

Product: this compound (M.W. 243.04)

Atom Economy = [243.04 / (296.94 + 49.01)] x 100% = 70.2%

Greener synthetic designs strive to use reactions with inherently high atom economy, such as addition or cycloaddition reactions, wherever possible.

Waste Minimization: While atom economy is a useful theoretical concept, the E-Factor (Environmental Factor) provides a more practical measure of waste production. The E-Factor is the ratio of the mass of total waste generated to the mass of the desired product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) dokumen.pub

An ideal E-Factor is 0. Waste includes everything not incorporated into the final product, such as reaction byproducts, solvent losses, and spent catalysts or reagents. Greener protocols reduce the E-Factor by:

Catalyst Recycling: Using heterogeneous or magnetic catalysts that can be recovered and reused for multiple cycles significantly reduces waste. nih.gov

Solvent Reduction: Employing solvent-free methods or using recyclable solvents like water drastically lowers the main contribution to process waste. orgchemres.orgcem.com

High-Yield Reactions: Optimizing reactions to achieve high yields ensures that a smaller amount of starting material is converted into waste byproducts.

The following table outlines how different green strategies contribute to improving atom economy and minimizing waste in the synthesis of this compound.

Table 2: Green Strategies for Improved Atom Economy and Waste Minimization

| Strategy | Principle | Impact on this compound Synthesis |

|---|---|---|

| Use Addition Reactions | Maximize incorporation of reactant atoms. | Designing routes that add a cyano group across a bond rather than substituting it would theoretically yield 100% atom economy. |

| Employ Catalysis | Replace stoichiometric reagents that become waste. | Using a catalytic amount of a recyclable palladium or copper complex instead of stoichiometric CuCN in a Sandmeyer-type reaction improves efficiency and reduces metal waste. nih.gov |

| One-Pot Procedures | Eliminate intermediate workup and purification steps. | A one-pot cyanation of a 2-iodobenzyl precursor reduces solvent waste from extraction and chromatography. researchgate.netnih.gov |

| Solvent-Free Synthesis | Eliminate solvents, which are a major component of waste. | Performing the cyanation on a solid support or neat with microwave assistance can lead to a near-zero solvent contribution to the E-Factor. cem.comcardiff.ac.uk |

| Use Safer Reagents | Avoid derivatization and toxic inputs. | Using formamide as a cyanide source avoids the production of toxic metal cyanide waste streams. researchgate.net |

By integrating these sustainable methodologies and focusing on metrics like atom economy and the E-Factor, the chemical industry can develop more environmentally responsible and economically viable protocols for the synthesis of this compound and its derivatives.

Reactivity and Mechanistic Investigations of 2 Iodophenylacetonitrile

Role of the Iodine Substituent in Chemical Transformations

The iodine atom attached to the phenyl ring is a key determinant of the molecule's reactivity, particularly in metal-catalyzed cross-coupling reactions.

The iodine atom in 2-iodophenylacetonitrile serves as an excellent leaving group in a variety of cross-coupling reactions, a fact attributed to the relatively weak carbon-iodine (C-I) bond. This characteristic makes it more efficient in these reactions compared to analogues containing lighter halogens like chlorine or bromine. This enhanced reactivity is particularly valuable in transformations such as Suzuki-Miyaura, Stille, and Ullmann couplings, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, in palladium-catalyzed reactions, the C-I bond readily undergoes oxidative addition to the metal center, a critical step in the catalytic cycle. lookchem.comacs.org This has been exploited in the synthesis of various complex molecules. A notable application is the palladium-catalyzed reaction of this compound with internal alkynes, which proceeds via intramolecular carbopalladation of the cyano group to yield 3,4-disubstituted 2-aminonaphthalenes. acs.org Similarly, it reacts with lactams in a palladium-catalyzed process to form ring-fused isoquinolinones. lookchem.com The compound's utility extends to Sonogashira reactions, coupling with terminal alkynes like phenylacetylene, catalyzed by palladium and copper complexes. core.ac.uk

Hypervalent iodine reagents are also utilized as oxidants and functional group transfer agents in oxidative cross-coupling reactions. frontiersin.org For example, PhI(OAc)2 is a common oxidant in gold-catalyzed oxidative coupling of arenes. frontiersin.org

Below is a table summarizing various cross-coupling reactions involving aryl iodides, highlighting the versatility imparted by the iodine substituent.

| Cross-Coupling Reaction | Catalyst/Reagents | Bond Formed | Reference |

| Suzuki-Miyaura | Palladium catalyst, Boronic acid | C-C | |

| Stille | Palladium catalyst, Organotin reagent | C-C | |

| Ullmann | Copper catalyst | C-C, C-N, C-O | |

| Sonogashira | Palladium/Copper catalyst, Alkyne | C-C (sp-sp2) | core.ac.uk |

| Annulation with Alkynes | Palladium catalyst | C-C, C-N | acs.org |

Reactivity of the Nitrile Functionality

The nitrile group (C≡N) in this compound possesses a unique electronic structure that allows it to participate in a wide array of chemical transformations. researchgate.netnih.gov Its reactivity stems from the nucleophilic character of the nitrogen atom, the electrophilic nature of the carbon atom, and the ability of the triple bond to coordinate with metal centers. researchgate.netnih.gov

The lone pair of electrons on the sp-hybridized nitrogen atom imparts nucleophilic character. researchgate.netnih.govaklectures.com However, due to the high s-character of the sp hybrid orbital, these electrons are held closely to the nitrogen nucleus, rendering the nitrile nitrogen a weak Lewis base. aklectures.comlibretexts.org Despite this, the nitrogen can still participate in reactions such as the Ritter reaction, where it attacks a carbocation. thieme-connect.com

The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing effect of the highly electronegative nitrogen atom and the polarization of the C≡N triple bond. libretexts.orgunizin.orglibretexts.orgfiveable.me This electrophilicity is a key factor in many of its characteristic reactions. Nucleophiles, such as Grignard reagents and organolithium compounds, readily attack this carbon. libretexts.orgpressbooks.pub Similarly, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion to the nitrile carbon. libretexts.orglibretexts.orglibretexts.orglibretexts.org The electrophilicity can be further enhanced by protonation of the nitrogen in acidic media, facilitating attack by weak nucleophiles like water during hydrolysis. pressbooks.publibretexts.org

The π-system of the nitrile's carbon-nitrogen triple bond allows it to coordinate with transition metals. researchgate.netnih.gov This coordination can occur in an "end-on" fashion, where the metal binds to the nitrogen's lone pair, or a "side-on" manner, involving the π-orbitals of the triple bond. This coordinating ability is crucial in many catalytic reactions where the nitrile group can act as a directing group or a reacting partner. researchgate.netnih.gov For example, the nitrile group can coordinate to a palladium(II) catalyst to form a palladacycle intermediate, which can then undergo further reactions. researchgate.net This property has been utilized in nickel-catalyzed cascade cycloadditions with alkynes.

Electrophilic Nature of the Nitrile Carbon

Mechanisms of Key Reactions Involving this compound

The diverse reactivity of this compound leads to a variety of reaction mechanisms.

One significant mechanistic pathway involves the intramolecular carbopalladation of the nitrile group. In the palladium-catalyzed annulation of alkynes with this compound, the reaction is believed to proceed through the formation of a vinylpalladium species, which then undergoes intramolecular addition to the nitrile's triple bond. acs.org

Another important mechanistic aspect is the role of the nitrile group as a directing group in C-H bond functionalization reactions. researchgate.netnih.gov In these reactions, the nitrile coordinates to a metal catalyst, bringing the catalyst into proximity with a specific C-H bond and enabling its selective functionalization. researchgate.net

Furthermore, reactions involving hypervalent iodine reagents can proceed through a free radical process. sioc-journal.cn For example, the use of iodobenzene (B50100) diacetate can facilitate oxidative cross-coupling reactions via a radical mechanism under metal-free conditions. sioc-journal.cn

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that can be catalyzed by either acid or base. unizin.orglibretexts.org In acidic hydrolysis, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon for attack by water. pressbooks.publibretexts.org This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. unizin.orgpressbooks.pub

The reduction of the nitrile group to a primary amine using LiAlH₄ involves the nucleophilic attack of hydride ions. libretexts.orglibretexts.orglibretexts.orglibretexts.org The initial attack forms an imine anion, which is stabilized by complexation with the aluminum species. libretexts.org A second hydride addition then occurs, followed by protonation with water to yield the amine. libretexts.orglibretexts.org

Detailed Mechanistic Pathways for Palladium-Catalyzed Transformations

Palladium-catalyzed reactions of this compound are versatile methods for synthesizing polycyclic aromatic compounds. The mechanistic pathways of these transformations often involve a series of well-defined steps, including oxidative addition, carbopalladation, and reductive elimination. diva-portal.orglibretexts.orgthermofishersci.in

A key transformation involving this compound is its palladium-catalyzed annulation with alkynes to form 3,4-disubstituted 2-aminonaphthalenes. science.govdiva-portal.org This process is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound, forming an arylpalladium(II) intermediate. This intermediate then undergoes coordination with an alkyne molecule, followed by migratory insertion of the alkyne into the arylpalladium bond. This step, known as carbopalladation, generates a vinylpalladium species. diva-portal.orgfigshare.com

Vinylpalladium species are central intermediates in the palladium-catalyzed reactions of this compound, particularly in annulation reactions with alkynes. figshare.comrsc.org As described above, the formation of a vinylpalladium intermediate occurs after the carbopalladation of an alkyne by the initially formed arylpalladium complex. nih.gov The reactivity of this vinylpalladium species dictates the subsequent bond-forming events.

In the synthesis of indenol and indanone derivatives, a vinylpalladium species, generated from the reaction of an aryl halide with an alkyne, can undergo intramolecular nucleophilic attack on a carbonyl group. researchgate.net This highlights the electrophilic nature of the palladium center and the nucleophilic character of the vinyl group in this intermediate. The geometry of the vinylpalladium species can also influence the stereochemistry of the final product. nih.gov

Trialkylamines often play a multifaceted role in palladium-catalyzed heterocycle formation. While they can act as simple bases to neutralize acidic byproducts, their function can be more intricate. In some palladium-catalyzed Barbier-type reactions, triethylamine (B128534) is believed to be responsible for the reduction of palladium(II) back to the active palladium(0) catalyst, thus ensuring catalytic turnover. researchgate.net

Vinylpalladium Species Involvement

Copper-Catalyzed Amidation and Cyclization Mechanisms

Copper-catalyzed reactions provide an alternative and powerful avenue for the functionalization of this compound, particularly for the synthesis of nitrogen-containing heterocycles like indoles. researchgate.netnih.gov These reactions often proceed via a tandem amidation and cyclization sequence.

The success of copper-catalyzed amidation reactions, often referred to as the Goldberg reaction, is highly dependent on the choice of ligand. nih.gov Chelating diamine ligands, such as N,N'-dimethylethylenediamine, have been shown to be particularly effective, allowing the reaction to proceed under milder conditions than traditional Ullmann condensations. researchgate.netnih.gov

Mechanistic studies have revealed that these ligands play a crucial role in controlling the concentration and reactivity of the active copper(I) catalytic species. nih.gov The ligand can stabilize the copper center and facilitate the oxidative addition of the aryl halide. It is proposed that a 1,2-diamine-ligated copper(I) amidate complex is the key reactive species that activates the aryl halide for C-N bond formation. nih.govacs.org The nature of the ligand can also influence the product distribution in competitive reactions, for example, by favoring the desired intermolecular amidation over undesired intramolecular reactions. nih.gov

Table 1: Influence of Ligands on Copper-Catalyzed Amidation

| Ligand | General Effect on Reaction | Reference |

|---|---|---|

| 1,2-Diamine Ligands | Accelerate reaction, allow for milder conditions. nih.gov | nih.gov |

| L-proline | Effective in N-arylation of amines. | nih.gov |

| 8-Aminoquinoline | Can act as both reactant and ligand, avoiding the need for an additional ligand. rsc.org | rsc.org |

This table provides a summary of the general effects of different ligands on copper-catalyzed amidation reactions.

In the copper-catalyzed synthesis of indoles from this compound and an amide, the reaction proceeds through an initial C-N coupling followed by an intramolecular cyclization. researchgate.net The stoichiometry of the reactants, particularly the amount of amide, can play a significant role.

While the primary role of the amide is as a nucleophile for the initial C-N bond formation, an excess of the amide can influence the subsequent cyclization step. Research on related copper-catalyzed C-O bond forming reactions suggests that an additional equivalent of the nucleophile (in that case, an alkoxide) can form a cuprate-like species, which is the catalytically active form. nih.gov However, for amidation reactions using phthalimide, the most reactive species was generated when the copper(I) to phthalimidate ratio was less than one, suggesting that an anionic bis-amido copper(I) species is not always favorable. nih.gov In some cross-dehydrogenative coupling reactions, the presence of excess amide was found to favor the formation of the desired product over homo-coupling side products by influencing the stability and reactivity of copper intermediates. rsc.org This suggests that the concentration of the amide can modulate the active catalytic species and influence the reaction pathway.

Ligand Effects in Copper-Catalyzed Amidation

Cross-Coupling Reaction Mechanisms

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net This cycle typically involves the transformation of a palladium(0) species to a palladium(II) species and back. nih.gov

The initial step in many cross-coupling reactions is the oxidative addition of an organic halide, such as this compound, to a low-valent transition metal center, commonly a Pd(0) complex. nih.govnih.govwikipedia.org This reaction involves the insertion of the metal into the carbon-halogen bond, which leads to an increase in the oxidation state of the metal by two. libretexts.org For instance, a Pd(0) catalyst reacts with an aryl halide (R-X) to form an arylpalladium(II) halide complex (R-Pd(II)-X). wikipedia.orgrflow.ai This step is crucial as it activates the organic halide for subsequent reaction. nih.gov The reactivity in oxidative addition can be influenced by the nature of the halide, with aryl iodides generally being more reactive than aryl bromides or chlorides. The process can proceed through various mechanisms, including concerted pathways or stepwise radical mechanisms, depending on the specific metal, ligands, and substrate. nih.govescholarship.org

Recent studies on Ni(0) complexes have shown that the oxidative addition of aryl halides can occur through both concerted and stepwise radical pathways. The specific pathway taken depends on the electronic properties of the phosphine (B1218219) ligand and the aryl halide, as well as the identity of the halide itself. nih.govescholarship.org The radical pathway is initiated by an outer-sphere single-electron transfer (SET) to form an aryl radical. nih.govescholarship.org

It is important to note that oxidative addition complexes can also serve as effective precatalysts in cross-coupling reactions. These complexes are typically stable and can be easily prepared by the oxidative addition of an aryl halide to a palladium(0) species generated in situ. nih.gov

Following oxidative addition, the next key step is transmetalation. In this process, an organic group from an organometallic nucleophile is transferred to the palladium(II) center, displacing the halide. nih.govnih.govwikipedia.org This forms a diorganopalladium(II) complex. The mechanism of transmetalation can be complex and is highly dependent on the nature of the organometallic reagent, the ligands on the palladium, and the reaction conditions. nih.govnih.gov

For organosilicon reagents, such as arylsilanolates, studies have shown that the transmetalation step is accelerated by electron-donating groups on the silicon nucleophile and electron-withdrawing groups on the aryl electrophile. nih.gov This is consistent with a mechanism involving an electrophilic aromatic substitution on the activated arylsilanolate by the arylpalladium complex. nih.gov In some cases, a dual mechanistic pathway has been observed where transmetalation can proceed either through a thermal process without the need for an activating agent or via a hypervalent siliconate intermediate formed by the action of an activator. nih.gov

The order of elementary steps can also be reversed, where transmetalation precedes oxidative addition. d-nb.info This has been observed with electron-poor palladium(0) complexes reacting with organolithium or Grignard reagents to form anionic organopalladates, which then undergo oxidative addition. d-nb.info The choice of ligands and additives can significantly influence the rate and success of the transmetalation step. uva.es

| Factor | Influence on Transmetalation |

| Electronic Effects | Electron-donating groups on the nucleophile and electron-withdrawing groups on the electrophile generally accelerate the reaction. nih.gov |

| Ligands | The steric and electronic properties of the ligands on the metal center can significantly affect the rate of transmetalation. uva.es |

| Additives | Additives like fluoride (B91410) or hydroxide (B78521) ions can enhance the reactivity of organometallic reagents such as organostannanes. uva.es |

| Reaction Pathway | The mechanism can vary, sometimes involving a reversal of the typical oxidative addition and transmetalation steps. d-nb.info |

The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product. wikipedia.orgwikipedia.org This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. rflow.aiwikipedia.org For reductive elimination to occur, the two ligands to be coupled must typically be in a cis orientation to each other on the metal center. libretexts.orglibretexts.org

For Ni(II) species, from which reductive elimination can be challenging, three models have been investigated: direct reductive elimination, electron density-controlled reductive elimination, and oxidation-induced reductive elimination. rsc.org The latter two pathways can significantly lower the activation energy for this process. rsc.org

| Factor | Influence on Reductive Elimination |

| Ligand Orientation | The two ligands to be coupled must generally be in a cis position. libretexts.orglibretexts.org |

| Electronic Effects | Electron-poor metal centers and electron-rich ligands tend to accelerate the reaction. libretexts.org |

| Steric Effects | Sterically bulky ligands can promote reductive elimination to relieve steric strain. libretexts.org |

| Reaction Pathway | Can proceed through dissociative, associative, or non-dissociative mechanisms. wikipedia.org |

Transmetallation

C-H Activation Mechanisms

The nitrile group of this compound can act as a directing group in C-H activation reactions, facilitating the functionalization of otherwise unreactive C-H bonds. researchgate.net This strategy offers a powerful tool for the synthesis of complex organic molecules by providing high levels of regioselectivity. nih.govnih.gov

In nitrile-directed ortho-C-H arylation, the nitrile group coordinates to a transition metal catalyst, typically palladium, bringing the metal center in close proximity to the ortho C-H bond of the phenyl ring. This facilitates the cleavage of the C-H bond and subsequent functionalization. The process often involves the formation of a palladacycle intermediate. Ruthenium-catalyzed ortho-C-H arylation has also been demonstrated, even at room temperature using visible light. rsc.org

Achieving meta-selective C-H functionalization is more challenging due to the distal relationship between the directing group and the target C-H bond. However, specialized U-shaped nitrile-containing templates have been developed to direct C-H activation to the meta position. researchgate.netnih.govnih.gov These templates create a macrocyclic pre-transition state that positions the catalyst for selective activation of the meta C-H bond.

A plausible mechanism for nitrile-directed meta-C-H arylation involves the coordination of the nitrile group to the palladium catalyst, followed by C-H activation at the meta position to form a palladacycle. researchgate.net Subsequent transmetalation with an arylboron reagent and reductive elimination yields the meta-arylated product and regenerates the active palladium catalyst. researchgate.net Computational studies have suggested that for nitrile-directed C-H olefination, the C-H activation step proceeds via a concerted metalation-deprotonation (CMD) pathway and is the rate- and regioselectivity-determining step. pkusz.edu.cn These studies also indicate that a heterodimeric Pd-Ag transition state, where the nitrile directs the silver while the palladium is positioned at the meta-C-H bond, can lead to high meta-selectivity. pkusz.edu.cn Microwave-assisted protocols have been shown to be effective for meta-C-H arylation, acetoxylation, and cyanation using a simple nitrile directing template. nih.gov

| C-H Activation Directivity | Directing Group | Key Mechanistic Feature |

| ortho | Nitrile | Coordination of the nitrile to the metal catalyst, bringing it close to the ortho C-H bond, often forming a palladacycle. |

| meta | Nitrile-containing template | Formation of a macrocyclic pre-transition state that orients the catalyst for selective meta C-H activation. researchgate.netnih.govnih.gov |

Nitrile-Directed para-C–H Arylation

The selective functionalization of the C–H bond at the para-position of an aromatic ring is a significant challenge in organic synthesis. This difficulty arises from the need to form a large, entropically disfavored macrocyclic transition state to bring the catalyst to the remote para C–H bond. scielo.brresearchgate.net Furthermore, the catalyst must selectively activate the target para C–H bond over the more accessible ortho and meta positions. researchgate.net To overcome these hurdles, specialized directing strategies have been developed, with nitrile-containing templates emerging as a particularly effective solution for achieving high para-selectivity in palladium-catalyzed C-H activation reactions. scielo.brresearchgate.net

Pioneering research has led to the design of removable, U-shaped or D-shaped templates that covalently link to a substrate. researchgate.netnih.gov These templates feature a nitrile group positioned at a specific distance and geometry to direct a palladium catalyst to the desired para C–H bond. scielo.brresearchgate.net The linear coordination geometry of the nitrile group is crucial, as it helps to relieve the strain within the large cyclophane-like pre-transition state necessary for meta or para C-H activation. nih.gov

One of the most successful designs involves a biphenyl-based scaffold connected to the substrate via a silyl (B83357) ether tether. researchgate.netdmaiti.com This structure provides the necessary rigidity and length to span the distance to the para position, effectively preventing the catalyst from activating the closer ortho or meta C–H bonds. researchgate.net The choice of bulky substituents on the silicon atom, such as isopropyl groups, can induce a "Thorpe-Ingold effect," which sterically encourages the template to position the nitrile director in close proximity to the target C-H bond. researchgate.net

These nitrile-directed strategies have been successfully applied to achieve various C-H functionalizations, including arylation, olefination, acetoxylation, silylation, and ketonization, on a range of substrates like phenols, toluenes, and electron-deficient benzoic acids. scielo.brnih.govsnnu.edu.cn

Detailed Research Findings: para-C–H Acetoxylation of Benzoic Acids

A significant application of this methodology is the para-selective C–H acetoxylation of benzoic acid derivatives, which are often challenging substrates due to the deactivating nature of the carboxylic acid group. nsf.gov Research has demonstrated that a nitrile-based template can override the inherent electronic bias of the substrate, which would typically direct functionalization to the meta position. nsf.gov

In a representative study, various substituted benzoic acids were attached to a nitrile-containing template and subjected to palladium-catalyzed acetoxylation. The reaction typically employs Pd(OAc)₂ as the catalyst and an oxidant such as PhI(OAc)₂. nsf.gov The results show excellent yields and high para-selectivity, even for substrates bearing strong electron-donating groups like methoxy (B1213986) (–OMe) or benzyloxy (–OBn), which would normally strongly favor ortho and para electrophilic substitution. nsf.gov The ability to achieve para-acetoxylation in these cases highlights the powerful directing effect of the template, which effectively controls the reaction's regiochemical outcome. nsf.gov Upon completion of the reaction, the template can be removed, yielding valuable para-hydroxybenzoic acid derivatives. nsf.gov

The table below summarizes the substrate scope for the nitrile-directed para-C–H acetoxylation of various benzoic acid derivatives. nsf.gov

Reaction Conditions: Substrate attached to template (1.0 equiv), Pd(OAc)₂ (10 mol%), PhI(OAc)₂ (2.0 equiv), in HFIP at 80 °C for 12 h. Selectivity determined by NMR. nsf.gov

This strategy represents a powerful tool for the late-stage functionalization of complex molecules, providing access to isomers that are difficult to synthesize through traditional methods.

Advanced Applications of 2 Iodophenylacetonitrile in Organic Synthesis

Formation of Carbocyclic and Heterocyclic Systems

The reactivity of the aryl iodide and the activated methylene (B1212753) group in 2-iodophenylacetonitrile makes it an ideal precursor for cyclization reactions. Through transition-metal-catalyzed processes, this compound can be elaborated into a range of fused ring systems.

One of the key applications of this compound is in the synthesis of substituted naphthalenamine frameworks. lookchem.com These structures are important components in various functional materials and biologically active compounds.

A notable method for constructing naphthalenamine systems involves the palladium-catalyzed annulation of internal alkynes with this compound. acs.org This reaction proceeds via a carbopalladation of the nitrile group, leading to the formation of highly substituted 2-naphthalenamines. acs.org The process involves an initial oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by insertion of the alkyne. Subsequent intramolecular cyclization involving the nitrile group and reductive elimination yields the final aromatic amine product.

This synthetic strategy is effective for a variety of symmetrically and asymmetrically substituted internal alkynes, providing access to a diverse library of 3,4-disubstituted 2-naphthalenamines.

Table 1: Examples of 3,4-Disubstituted 2-Naphthalenamines Synthesis

| Alkyne Reactant | Resulting Substituents (R1, R2) | Product |

|---|---|---|

| Diphenylacetylene | Phenyl, Phenyl | 3,4-Diphenyl-2-naphthalenamine |

| 1,2-di-p-tolylacetylene | p-Tolyl, p-Tolyl | 3,4-di-p-tolyl-2-naphthalenamine |

| 1-phenyl-1-propyne | Methyl, Phenyl | 3-Methyl-4-phenyl-2-naphthalenamine |

This compound is a key precursor for synthesizing ring-fused isoquinolinones, which are significant heterocyclic scaffolds in medicinal chemistry. lookchem.comsigmaaldrich.com

A powerful one-pot domino reaction utilizes this compound and lactams to construct ring-fused isoquinolinones. lookchem.comsigmaaldrich.com This cascade process is catalyzed by palladium and involves an N-amidoacylation followed by an aldol-type condensation. researchtrend.net The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, a suitable base like K₂CO₃, and a solvent like THF at elevated temperatures. researchtrend.net This method efficiently generates complex polycyclic structures from relatively simple starting materials. sigmaaldrich.comresearchtrend.net

The reaction cascade begins with the palladium-catalyzed coupling of the lactam's nitrogen to the aryl iodide of this compound. The resulting intermediate then undergoes an intramolecular aldol-type condensation between the activated methylene group (from the acetonitrile) and the lactam carbonyl, followed by dehydration to yield the fused aromatic isoquinolinone system.

Table 2: Synthesis of Ring-Fused Isoquinolinones from this compound and Lactams

| Lactam Reactant | Fused Ring System | Product Name |

|---|---|---|

| 2-Pyrrolidinone | Pyrrolo[2,1-a]isoquinolinone | Dihydropyrrolo[2,1-a]isoquinolin-5(10bH)-one |

| Piperidin-2-one | Pyrido[2,1-a]isoquinolinone | Dihydropyrido[2,1-a]isoquinolin-6(7H)-one |

The indole (B1671886) nucleus is one of the most important heterocyclic motifs in drug discovery. bhu.ac.in this compound provides an entry point to substituted indoles through modern variations of classical synthetic methods.

A novel, modified Madelung-type indole synthesis has been developed using this compound as the starting material. researchgate.netmolaid.comresearchgate.net This method involves a copper-catalyzed amidation of this compound with various alkanamides, which proceeds smoothly in the presence of copper(I) iodide (CuI) and a diamine ligand. researchgate.netresearchgate.net The subsequent intramolecular cyclization of the C-N coupled product occurs under the same reaction conditions, constituting a one-pot synthesis of 2-substituted indoles. researchgate.net This approach circumvents the harsh, high-temperature conditions of the traditional Madelung synthesis, which typically requires a strong base and temperatures between 200–400 °C. bhu.ac.inwikipedia.org

The reaction is initiated by the copper-catalyzed N-arylation of the alkanamide with this compound. The resulting N-(2-cyanomethylphenyl)amide intermediate then undergoes a base-mediated intramolecular condensation, where the enolate of the amide attacks the nitrile group, leading to the formation of the indole ring after tautomerization.

Table 3: Examples of Indole Synthesis via Copper-Catalyzed Amidation/Condensation

| Alkanamide Reactant | Resulting 2-Substituent | Product |

|---|---|---|

| Acetamide | Unsubstituted (H) | Indole-3-carbonitrile |

| Propionamide | Methyl | 2-Methylindole-3-carbonitrile |

| Isobutyramide | Isopropyl | 2-Isopropylindole-3-carbonitrile |

| Pivalamide | tert-Butyl | 2-tert-Butylindole-3-carbonitrile |

Carbocycle Synthesis via Carbopalladation of Nitriles

Synthesis of Benzocyclic Ketones and Cyclopentenones

An efficient method for synthesizing 2,2-disubstituted benzocyclic ketones involves the intramolecular carbopalladation of nitriles. nih.gov The cyclization of substituted 3-(2-iodoaryl)propanenitriles, which can be derived from this compound, yields indanones in high yields. nih.gov This palladium-catalyzed reaction is compatible with a range of functional groups. nih.gov

The process involves the initial formation of an arylpalladium intermediate from the iodoarene. This is followed by intramolecular insertion of the nitrile group into the arylpalladium bond, a process known as carbopalladation. Subsequent steps involving the reaction with an organometallic reagent and hydrolysis lead to the final ketone product.

A study by Larock and Pletnev demonstrated the synthesis of various benzocyclic ketones and cyclopentenones through the palladium-catalyzed cyclization of ω-(2-iodoaryl)alkanenitriles. nih.gov This methodology provides a powerful tool for the construction of fused ring systems.

Table 1: Synthesis of Indanones from 3-(2-Iodoaryl)propanenitriles

| Substrate | Product | Yield (%) |

|---|---|---|

| 3-(2-Iodophenyl)propanenitrile | 1-Indanone | 85 |

| 3-(2-Iodo-4-methoxyphenyl)propanenitrile | 5-Methoxy-1-indanone | 90 |

| 3-(2-Iodo-5-methylphenyl)propanenitrile | 6-Methyl-1-indanone | 88 |

Data sourced from Larock and Pletnev (2002). nih.gov

Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org this compound can readily participate in Suzuki-Miyaura coupling reactions to introduce a wide range of aryl or vinyl substituents at the 2-position. smolecule.com The reactivity of the carbon-iodine bond is significantly higher than that of carbon-bromine or carbon-chlorine bonds, allowing for selective coupling under milder conditions. wikipedia.org

The general mechanism involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Table 2: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid/Ester | Product | Catalyst System | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | 2-Biphenylacetonitrile | Pd(PPh₃)₄, K₂CO₃ | 95 |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)phenylacetonitrile | Pd(OAc)₂, SPhos, K₃PO₄ | 92 |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org this compound serves as an effective coupling partner in Sonogashira reactions, leading to the synthesis of 2-alkynylphenylacetonitriles. These products are valuable intermediates for the synthesis of various heterocyclic compounds. nih.gov

The reaction proceeds through a catalytic cycle involving both palladium and copper. libretexts.org The palladium catalyst activates the aryl iodide, while the copper co-catalyst facilitates the reaction with the terminal alkyne. libretexts.org Copper-free Sonogashira coupling protocols have also been developed. nih.gov

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Alkyne | Product | Catalyst System | Yield (%) |

|---|---|---|---|

| Phenylacetylene | 2-(Phenylethynyl)phenylacetonitrile | PdCl₂(PPh₃)₂, CuI, Et₃N | 98 |

| Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)phenylacetonitrile | Pd(PPh₃)₄, CuI, Et₃N | 95 |

Beyond Suzuki-Miyaura and Sonogashira couplings, this compound is a substrate for a broader range of palladium-catalyzed cross-coupling reactions. rsc.orgsigmaaldrich.comresearchgate.net These reactions enable the introduction of various functional groups and molecular fragments, highlighting the versatility of the carbon-iodine bond. acs.org For instance, Heck coupling reactions can be used to introduce alkenyl groups, while Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds.

These reactions generally follow a catalytic cycle similar to other palladium-catalyzed cross-couplings, involving oxidative addition, migratory insertion or transmetalation, and reductive elimination. The specific ligand used with the palladium catalyst often plays a crucial role in determining the efficiency and selectivity of the reaction.

Sonogashira Coupling Reactions

Other Functional Group Transformations

The nitrile group in this compound is a versatile functional group that can be transformed into a variety of other functionalities. researchgate.netresearchgate.net This chemical reactivity allows for further derivatization of the molecule after initial modifications at the iodo position.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-iodophenylacetic acid) or a primary amide (2-iodophenylacetamide) as an intermediate. libretexts.orglibretexts.org

Reduction: The nitrile group can be reduced to a primary amine (2-(2-iodophenyl)ethanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.orglibretexts.org

These transformations significantly expand the synthetic utility of this compound, providing access to a wide array of substituted aromatic compounds.

Conversion of Nitriles to Diverse Functional Groups

Synthesis of Imines, Ketones, Amides, Carboxylic Acids, Amines, and Aldehydes

This compound serves as a versatile starting material for the synthesis of a variety of functional groups, leveraging the reactivity of both the nitrile group and the iodo-substituted aromatic ring.

Imines: The synthesis of imines from nitriles is a well-established transformation, often proceeding through reduction of the nitrile to a primary amine, which is then condensed with a carbonyl compound. While direct conversion of this compound to an imine is not extensively documented, related transformations provide insight into potential synthetic routes. For instance, N-sulfonyl imines have been synthesized from (2-iodophenyl)methanol, a derivative of this compound, via a mechanochemical process. rsc.org Another related synthesis involves the reaction of 2-iodoaniline (B362364) with 4-nitrobenzaldehyde (B150856) to form an imine, which is then further reacted. iucr.org A general approach to imine synthesis from a nitrile like this compound would first involve its reduction to the corresponding primary amine, 2-(2-iodophenyl)ethan-1-amine, which can then undergo condensation with an aldehyde or ketone to yield the desired imine.

Ketones: A common method for the synthesis of ketones from nitriles involves the use of organometallic reagents, such as Grignard reagents. libretexts.org This reaction proceeds via the formation of an imine salt intermediate, which is subsequently hydrolyzed to the ketone. libretexts.org In the context of this compound, reaction with a Grignard reagent (R-MgBr) would yield an intermediate that, upon acidic workup, would produce a 2-iodophenyl-substituted ketone. Furthermore, palladium-catalyzed intramolecular cyclization of ω-(2-iodoaryl)alkanenitriles has been shown to be an effective method for producing benzocyclic ketones. researchgate.net

Amides: The nitrile group of this compound can be hydrolyzed to an amide under controlled conditions. This partial hydrolysis can be achieved using either acidic or basic conditions, though careful control of reaction parameters is necessary to prevent complete hydrolysis to the carboxylic acid. Additionally, this compound has been utilized as a key building block in the copper-catalyzed tandem reaction with 2-iodobenzamides to synthesize complex benzo-fused pyridoindolone derivatives, which are intricate amide structures. researchgate.net

Carboxylic Acids: The complete hydrolysis of the nitrile functional group in this compound yields 2-iodophenylacetic acid. This transformation can be effectively carried out under basic conditions. For example, a procedure analogous to the hydrolysis of 5-trifluoromethyl-2-iodophenylacetonitrile involves heating the nitrile with sodium hydroxide (B78521) in an ethanol/water mixture. google.com The resulting carboxylate salt is then acidified to afford the final carboxylic acid product. google.com Commercially available 2-Iodophenylacetic acid is often prepared from 2-iodobenzyl cyanide (an alternative name for this compound). sigmaaldrich.com

Amines: The reduction of the nitrile group in this compound provides a direct route to the corresponding primary amine, 2-(2-iodophenyl)ethan-1-amine. A documented procedure for this conversion involves the use of borane (B79455) tetrahydrofuran (B95107) complex (BH₃·THF) in anhydrous THF. The reaction mixture is refluxed, and after quenching the excess borane reagent, the product amine is obtained. google.com

Aldehydes: The partial reduction of a nitrile to an aldehyde is a more challenging transformation that requires specific reducing agents to avoid over-reduction to the amine. While a direct, high-yield method for the synthesis of 2-iodophenylacetaldehyde from this compound is not prominently described, general methods for nitrile reduction to aldehydes, such as the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, represent a potential synthetic pathway.

Alpha-Functionalization of Propiophenone (B1677668) using Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful and environmentally benign alternatives to heavy metal reagents for the α-functionalization of carbonyl compounds. researchgate.net These reagents facilitate the introduction of various substituents at the α-position of ketones like propiophenone under mild conditions. researchgate.net The general mechanism involves the formation of an enol or enolate intermediate from the ketone, which then reacts with the electrophilic hypervalent iodine species.

One of the most common α-functionalizations is tosyloxylation. The α-tosyloxylation of propiophenone can be achieved using hypervalent iodine(III) reagents, often generated in situ. For example, the reaction can be carried out using iodobenzene (B50100) as a catalyst in the presence of an oxidant like m-chloroperbenzoic acid (m-CPBA) and p-toluenesulfonic acid (p-TsOH). researchgate.netmdpi.com In a typical procedure, propiophenone is treated with p-TsOH and m-CPBA in acetonitrile (B52724) at room temperature, with a catalytic or stoichiometric amount of an iodoarene, to yield α-tosyloxypropiophenone. mdpi.comorganic-chemistry.org

The following table summarizes the results from a study on the α-tosyloxylation of propiophenone using an immobilized iodophenyl organocatalyst on a magnetite support (IMNPs), which showcases the efficiency of hypervalent iodine-mediated reactions.

| Entry | Catalyst | Oxidant | Acid | Solvent | Yield (%) |

| 1 | Iodobenzene | m-CPBA | p-TsOH·H₂O | Acetonitrile | 87 |

| 2 | IMNPs | m-CPBA | p-TsOH·H₂O | Acetonitrile | 85 |

| Data sourced from a study on recyclable hypervalent iodine(III) reagents. mdpi.com |

Another significant α-functionalization is acetoxylation. The α-acetoxylation of propiophenone can be performed using (diacetoxy)iodobenzene (PIDA). nih.gov Similar to tosyloxylation, catalytic versions of this reaction have been developed. For instance, an iodobenzene-catalyzed α-acetoxylation of ketones has been reported using m-CPBA as the terminal oxidant in the presence of a Lewis acid such as boron trifluoride-diethyl ether complex (BF₃·OEt₂). nih.gov The development of chiral hypervalent iodine reagents has also enabled asymmetric α-functionalizations, providing access to enantioenriched products, although this often requires careful optimization of the chiral catalyst and reaction conditions. nih.gov

The table below presents data from a study on the catalytic asymmetric α-acetoxylation of the acetyl enol ether of propiophenone, highlighting the influence of the chiral iodoarene catalyst on the reaction's yield and enantioselectivity.

| Entry | Catalyst | Additive | Solvent | Yield (%) | ee (%) |

| 1 | 6a | BF₃·OEt₂ | CH₂Cl₂/AcOH | 99 | 66 (R) |

| 2 | 6b | BF₃·OEt₂ | CH₂Cl₂/AcOH | 41 | 66 (R) |

| Data from a study on enantioselective α-acetoxylation using chiral iodoarenes. nih.gov Catalysts 6a and 6b are lactate/resorcinol-based chiral hypervalent iodine(III) reagents. |

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is employed to characterize 2-Iodophenylacetonitrile, each providing a unique piece of the structural puzzle. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon and hydrogen framework, Infrared (IR) spectroscopy for identifying functional groups, Mass Spectrometry (MS) for determining the molecular weight and fragmentation patterns, and X-ray crystallography for precisely defining the solid-state structure.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of each atom. researchgate.netorganicchemistrydata.org

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a detailed picture of the proton environments within the this compound molecule. The aromatic protons on the benzene (B151609) ring typically appear in a distinct region of the spectrum, and their splitting patterns can reveal their relative positions. The methylene (B1212753) (-CH₂) protons adjacent to the nitrile group will also have a characteristic chemical shift.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. libretexts.org Each unique carbon atom gives rise to a separate signal, allowing for a direct count of the different carbon environments. bhu.ac.in The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. For instance, the carbon atom of the nitrile group (C≡N) will have a characteristic chemical shift that distinguishes it from the aromatic and methylene carbons. libretexts.orgbhu.ac.in While detailed, publicly available spectral data for this compound is limited, typical chemical shift ranges for the functional groups present can be predicted based on established correlations.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 8.0 | 120 - 140 |

| Methylene (-CH₂-) | 3.5 - 4.5 | 20 - 30 |

| Nitrile (-C≡N) | Not Applicable | 115 - 125 |

| Carbon-Iodine (C-I) | Not Applicable | 90 - 100 |

Note: These are estimated ranges and can vary based on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. udel.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. udel.edu The resulting IR spectrum shows these absorptions as peaks.

For this compound, the most characteristic absorption is that of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity peak in the range of 2260-2220 cm⁻¹. ucla.edu The presence of the aromatic ring will give rise to several absorptions, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. pressbooks.pub The C-I bond also has a characteristic stretching vibration, although it appears in the far-infrared region, which is not always covered in standard IR spectroscopy. A spectrum for this compound is available in the PubChem database, recorded on a Bruker Tensor 27 FT-IR instrument using an ATR-Neat technique. nih.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2260 - 2220 ucla.edu |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Methylene C-H | Stretch | 2960 - 2850 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.orgyoutube.com When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M⁺•). The mass of this molecular ion corresponds to the molecular weight of the compound (243.04 g/mol ). nih.govsigmaaldrich.com

The molecular ion can then fragment into smaller, charged species. msu.edu The pattern of these fragments can provide clues about the molecule's structure. For this compound, common fragmentation pathways could involve the loss of the iodine atom, the cyanide group, or cleavage of the bond between the aromatic ring and the acetonitrile (B52724) group. libretexts.orgmiamioh.edu

Analysis of Intramolecular Interactions

UV-Vis Spectroscopy

UV-Vis spectroscopy is a technique that provides information about the electronic transitions within a molecule. uzh.ch For aromatic compounds like this compound, the electronic transitions are typically of the π → π* type. up.ac.za The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength at which absorption occurs (λmax) is characteristic of the molecule's electronic structure. uzh.ch

While specific UV-Vis spectral data for this compound is not detailed in the provided search results, the general characteristics of aromatic compounds can be inferred. Benzene, a related fundamental aromatic structure, exhibits two primary absorption bands around 180 nm and 200 nm, and a weaker secondary band at approximately 260 nm, all associated with the π-system of the benzene ring. up.ac.za The presence of substituents on the benzene ring, such as the iodo and acetonitrile groups in this compound, would be expected to cause shifts in these absorption bands (bathochromic or hypsochromic shifts) and changes in their intensities (hyperchromic or hypochromic effects). up.ac.za These shifts are indicative of how the substituents alter the energy levels of the molecular orbitals. up.ac.za

Table 1: General UV-Vis Absorption Bands for Aromatic Compounds

| Band Type | Typical Wavelength Range (nm) | Associated Transition |

| Primary | ~180 - 220 | π → π |

| Secondary | ~250 - 280 | π → π |

This table provides a generalized overview and specific values for this compound would require experimental measurement.

Raman Spectroscopy

Raman spectroscopy is a powerful analytical tool used to investigate the vibrational modes of molecules. youtube.com It provides a detailed fingerprint of a compound's molecular structure. nih.gov The technique involves inelastic scattering of monochromatic light, where the frequency of the scattered light is shifted by the vibrational frequencies of the molecule. spectroscopyonline.com These shifts, known as Raman shifts, are characteristic of specific bonds and functional groups within the molecule. youtube.com

For this compound, a Raman spectrum would reveal characteristic peaks corresponding to the vibrations of the C-I bond, the C≡N (nitrile) group, the aromatic ring C-H and C-C bonds, and the CH2 group. The position, intensity, and width of these Raman bands provide valuable information about the molecular composition, local stress or strain, crystal symmetry, and sample quality. youtube.com While a specific Raman spectrum for this compound is mentioned to be available from Bio-Rad Laboratories, Inc., the detailed spectral data and band assignments are not provided in the search results. nih.gov In general, the analysis of such a spectrum would involve identifying the frequencies of these fundamental vibrations to confirm the molecular structure. youtube.comspectroscopyonline.com

Table 2: Expected Characteristic Raman Shifts for this compound Functional Groups

| Functional Group | Expected Raman Shift Range (cm⁻¹) | Vibrational Mode |

| C≡N (Nitrile) | 2200 - 2260 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| C-I | 500 - 600 | Stretching |

| CH₂ | 2850 - 2960 | Stretching |

This table provides general ranges for the expected vibrational modes. Precise values are determined experimentally.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules. wikipedia.org These methods complement experimental data by offering insights into molecular structure, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) Calculations